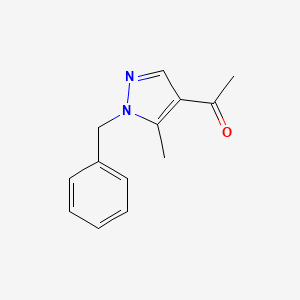

1-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one

Description

1-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one is a pyrazole derivative characterized by a benzyl group at the 1-position, a methyl group at the 5-position, and an acetyl substituent at the 4-position of the pyrazole ring. Its molecular formula is $ \text{C}{13}\text{H}{14}\text{N}_{2}\text{O} $, with a CAS registry number 151095-12-4 and a purity of 97% . Pyrazole derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science, making structural comparisons critical for understanding their properties and utility.

Properties

IUPAC Name |

1-(1-benzyl-5-methylpyrazol-4-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-10-13(11(2)16)8-14-15(10)9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIEGEZDYSRLXCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1CC2=CC=CC=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one can be synthesized through various synthetic routes. One common method involves the reaction of 1-benzyl-5-methyl-1H-pyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with ethyl magnesium bromide to yield the final product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance production efficiency.

Chemical Reactions Analysis

Substitution Reactions

The pyrazole ring’s substituents (e.g., benzyl, methyl) and the ethanone group enable nucleophilic or electrophilic substitution.

Oxidation Reactions

The pyrazole ring and ethanone group undergo oxidation via peracids or other oxidizing agents.

Reduction Reactions

Reduction of the pyrazole ring or ethanone group alters the compound’s structure significantly.

Bromination Reactions

The ethanone group is prone to bromination under specific conditions.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Electrophilic Bromination | Pyridinium tribromide (PyHBr₃) in ethanol/dichloromethane | 2-Bromo-1-(1-benzyl-1H-pyrazol-4-yl)ethanone (89% yield) |

Enolate Chemistry

The ethanone group can form enolates under basic conditions, enabling further functionalization.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Enolate Formation | Sodium ethoxide in ethanol | Enolate intermediates for subsequent alkylation or acylation |

Yield and Conditions

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(1-benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one exhibit promising anticancer properties. Research has shown that pyrazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study published in the Journal of Medicinal Chemistry highlighted that pyrazole-based compounds can selectively target cancer cells while sparing normal cells, making them potential candidates for cancer therapy .

Anti-inflammatory Properties

Another significant application is in the treatment of inflammatory diseases. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines. In vitro studies demonstrated that it can reduce the levels of TNF-alpha and IL-6 in activated macrophages, suggesting potential use in treating conditions like rheumatoid arthritis and other inflammatory disorders .

Agricultural Applications

Pesticide Development

The unique structure of this compound has also been explored for agricultural applications, particularly in developing new pesticides. Its efficacy against various pests has been tested, showing significant insecticidal activity. A study indicated that formulations containing this compound could effectively manage pest populations while minimizing environmental impact .

Materials Science

Polymer Chemistry

In materials science, this compound serves as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Research has focused on incorporating pyrazole derivatives into polymer matrices to improve their stability and performance under stress conditions. Preliminary results suggest that these polymers exhibit superior characteristics compared to traditional materials .

Case Studies

Mechanism of Action

1-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one can be compared with other similar pyrazole derivatives, such as 1-(1-methyl-5-phenyl-1H-pyrazol-4-yl)ethan-1-one and 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one. These compounds share structural similarities but may differ in their chemical properties and applications. The presence of different substituents on the pyrazole ring can influence their reactivity and biological activity.

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences between 1-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one and its analogs:

| Compound Name | Heterocycle | Substituents (Position) | Aryl Group | Functional Groups | CAS Number | Status |

|---|---|---|---|---|---|---|

| This compound | Pyrazole | 1-Benzyl, 5-methyl, 4-acetyl | Benzyl (via CH₂) | Acetyl | 151095-12-4 | Discontinued |

| 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one | Pyrazole | 1-Phenyl, 5-methyl, 4-acetyl | Phenyl | Acetyl | Not provided | Available |

| 1-(1-(3-Chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one | Triazole | 1-(3-Chloro-4-fluorophenyl), 5-methyl | Chloro/fluorophenyl | Acetyl, Halogens | Not provided | Synthesized |

| 1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)-3-phenylpropan-1,3-dione | Pyrazole | 1-Phenyl, 5-hydroxy, 4-propanedione | Phenyl | Hydroxy, Dione | Not provided | Synthesized |

Key Observations :

- Benzyl vs.

- Heterocycle Variations : Replacement of pyrazole with triazole (e.g., ) modifies electronic properties and hydrogen-bonding capacity, which could influence reactivity or biological activity .

- Functional Groups : The hydroxy and dione groups in increase polarity, likely improving aqueous solubility relative to acetylated analogs .

Physical and Chemical Properties

Limited data are available, but notable points include:

- Elemental Analysis: For the hydroxy-dione compound (), calculated vs. found values (C, H, N) show minor deviations, confirming synthesis accuracy .

- Discontinuation Status : The target compound’s discontinued status may reflect instability or synthetic complexity compared to phenyl analogs, which remain available .

Biological Activity

1-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one, with the molecular formula C13H14N2O and CAS number 21635-21-2, is a pyrazole derivative that has garnered attention due to its diverse biological activities. This compound is characterized by its structural features, including a benzyl group and a pyrazole ring, which contribute to its pharmacological potential.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. In a study evaluating the antimicrobial activity of benzimidazole-pyrazole compounds, some derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 64 to 1024 μg/mL against strains like Staphylococcus aureus and Escherichia coli . While specific data for this compound is limited, the structural similarities suggest potential antimicrobial efficacy.

Antiproliferative Activity

The antiproliferative effects of pyrazole derivatives have been extensively studied. For example, compounds such as N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides exhibited submicromolar antiproliferative activity against pancreatic cancer cell lines (MIA PaCa-2), showing promise as anticancer agents . These compounds were found to disrupt mTORC1 signaling and modulate autophagy, indicating a potential mechanism for their antiproliferative effects.

Structure–Activity Relationship (SAR)

The biological activity of pyrazole derivatives often correlates with their structural features. The presence of certain substituents on the pyrazole ring can enhance or diminish biological activity. For instance, modifications at positions on the pyrazole ring have been linked to increased antimicrobial and anticancer activities . Understanding these relationships is crucial for the development of more effective derivatives.

Case Studies

Several studies highlight the biological potential of pyrazole compounds:

- Antifungal Activity : A study reported that synthesized pyrazole carboxamides displayed notable antifungal activity, suggesting that modifications in the pyrazole structure could lead to enhanced antifungal properties .

- Anticancer Properties : Research into N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides revealed that these compounds not only inhibited cancer cell proliferation but also affected autophagic processes, highlighting their multifaceted role in cancer therapy .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.